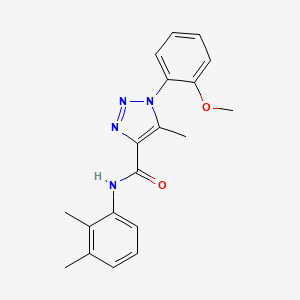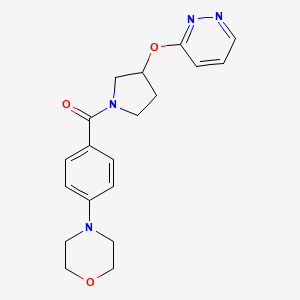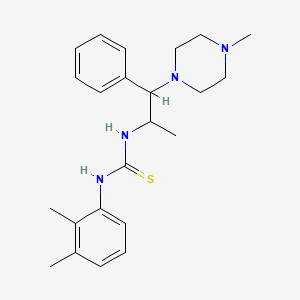![molecular formula C19H15N3O3S2 B2739323 (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897617-14-0](/img/structure/B2739323.png)
(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazole derivatives are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves a series of reactions such as sulfonation, sulfonamide coupling, and reduction . The compounds are usually characterized by analytical techniques like FTIR and NMR .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazole derivatives often include sulfonation, sulfonamide coupling, and reduction .Physical and Chemical Properties Analysis
Benzo[d]thiazole derivatives are known for their high oxidative stability and rigid planar structure, which enables efficient intermolecular π–π overlap .Applications De Recherche Scientifique
Antimicrobial Activities
Benzothiazole-imino-benzoic acid Schiff bases and their metal complexes have been synthesized and characterized, showing good antimicrobial activity against bacteria causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019). Similarly, Schiff base ligands derived from Mebendazol and 2-Aminobenzothiazol demonstrated higher inhibition activity against bacterial and fungal strains compared to free ligands (Hassan, 2018).
Aldose Reductase Inhibitors for Diabetic Complications
New iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated as inhibitors for aldose reductase, showing potential for treating diabetic complications. The highest inhibitory potency was observed for specific methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate derivatives (Ali et al., 2012).
Catalysis and Synthesis Applications
N-heterocyclic carbenes, including imidazol-2-ylidenes, have been used as efficient catalysts in transesterification and acylation reactions. These catalysts facilitate the acylation of alcohols with vinyl acetate and other esters under mild conditions (Grasa et al., 2002). Another study highlighted the use of similar catalysts for efficient ester formation in transesterification reactions (Grasa et al., 2003).
Electrochemical Sensors and Electrocatalysts
The electrosynthesis of imidazole derivatives has been reported for creating bifunctional electrocatalysts. These catalysts are effective for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan at modified electrode surfaces, showing potential for analytical applications in pharmaceutical samples (Nasirizadeh et al., 2013).
Anticancer Activities
Novel 4-thiazolidinones containing the benzothiazole moiety have been screened for antitumor activities. Certain derivatives demonstrated significant anticancer activity on various cancer cell lines, highlighting their potential as therapeutic agents (Havrylyuk et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-11-3-6-14-16(7-11)27-19(22(14)9-17(23)25-2)21-18(24)12-4-5-13-15(8-12)26-10-20-13/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWXFDFFOYXGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739241.png)

![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate](/img/structure/B2739251.png)
![2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2739252.png)
![3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one](/img/structure/B2739253.png)
![1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2739255.png)
![1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2739256.png)
![dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate](/img/structure/B2739258.png)
![(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2739259.png)
![4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine](/img/structure/B2739262.png)
